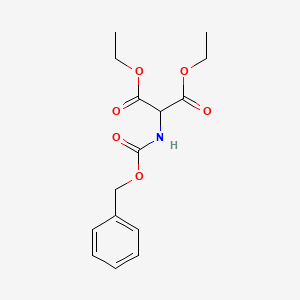

Diethyl 2-(benzyloxycarbonylamino)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPWPSMWSKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293518 | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-66-1 | |

| Record name | 3005-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Guide to Diethyl 2-(benzyloxycarbonylamino)malonate in Advanced Research

An In-Depth Technical Guide for Researchers

Abstract: Diethyl 2-(benzyloxycarbonylamino)malonate is a pivotal reagent in modern organic synthesis, primarily serving as a stable and versatile glycine equivalent. Its unique trifunctional structure, featuring a carboxybenzyl (Cbz) protected amine, an acidic α-carbon, and two diethyl ester groups, provides a robust platform for the controlled construction of complex molecular architectures. This guide offers an in-depth exploration of its core applications, focusing on the synthesis of non-canonical α-amino acids and heterocyclic scaffolds, which are fundamental to drug discovery and development. We will dissect the mechanistic principles, provide field-proven experimental protocols, and illustrate the strategic considerations that underpin its use in pharmaceutical and biochemical research.

Introduction: The Strategic Value of a Protected Glycine Equivalent

In the landscape of synthetic chemistry, building blocks that offer both stability and predictable reactivity are invaluable. This compound, often abbreviated as Cbz-aminomalonate, stands out as a premier example. It is a key intermediate used in the precise construction of amino acid frameworks required for pharmaceuticals, agrochemicals, and other biologically active compounds[1].

At its core, the molecule is a derivative of diethyl malonate where the α-carbon bears a nitrogen atom. This nitrogen is protected by the benzyloxycarbonyl (Cbz) group, a classic protecting group that is stable under a range of reaction conditions but can be removed cleanly when desired. The two ethyl ester functionalities enable controlled hydrolysis, and the proton on the α-carbon remains sufficiently acidic to be removed by a suitable base, generating a nucleophilic carbanion. This combination of features makes it an ideal precursor for introducing a glycine or substituted glycine moiety into a target molecule[1].

Caption: Core functional components of this compound.

Core Application: The Amidomalonate Synthesis of α-Amino Acids

The most prominent application of Cbz-aminomalonate is in the synthesis of α-amino acids, particularly those that are unnatural or contain unique side chains. This pathway, known as the amidomalonate synthesis, is a powerful variation of the classical malonic ester synthesis[2]. The logic is straightforward: use the nucleophilic α-carbon to introduce a desired side chain (R-group) via alkylation, and then process the malonate structure to reveal the final amino acid.

Mechanistic Principle and Workflow

The synthesis proceeds through three key stages:

-

Deprotonation: A base, typically sodium ethoxide (NaOEt) in ethanol, abstracts the acidic α-proton to form a resonance-stabilized enolate. This step is highly efficient due to the electron-withdrawing effect of the two adjacent carbonyl groups.

-

Alkylation: The resulting enolate acts as a potent nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide, R-X). This SN2 reaction forms a new carbon-carbon bond, installing the desired side chain onto the α-carbon. Careful control of stoichiometry is crucial to prevent undesired dialkylation[3].

-

Hydrolysis and Decarboxylation: The ester groups and the Cbz-amide are hydrolyzed under strong acidic conditions (e.g., refluxing HCl). This step unmasks the carboxylic acids and the free amine. The resulting geminal dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, losing CO₂ to yield the final α-amino acid product[2].

Caption: General workflow for the amidomalonate synthesis of α-amino acids.

Experimental Protocol: Synthesis of Leucine

This protocol provides a representative procedure for synthesizing the amino acid Leucine, where the alkylating agent is isobutyl bromide.

Step 1: Enolate Formation and Alkylation

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in anhydrous ethanol at room temperature to generate sodium ethoxide.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add this compound (1.0 eq) dropwise to the sodium ethoxide solution with stirring. Allow the mixture to stir for 1 hour at 0 °C to ensure complete formation of the enolate.

-

Add isobutyl bromide (1.1 eq) dropwise via the dropping funnel.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction by TLC.

Step 2: Hydrolysis and Decarboxylation

-

After cooling the reaction mixture, remove the ethanol under reduced pressure.

-

To the crude residue, add 6 M hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. This step accomplishes three transformations: hydrolysis of both diethyl esters, hydrolysis of the Cbz-amide, and decarboxylation.

-

Cool the solution to room temperature. A precipitate of benzoic acid may form.

-

Wash the aqueous solution with diethyl ether to remove benzoic acid and other organic impurities.

-

Neutralize the aqueous layer with a base (e.g., pyridine or dilute ammonium hydroxide) to the isoelectric point of Leucine (pI ≈ 6.0) to precipitate the product.

-

Collect the solid Leucine by filtration, wash with cold water and ethanol, and dry under vacuum.

Scope of the Synthesis

The primary advantage of this method is its versatility. A wide array of proteinogenic and non-proteinogenic amino acids can be synthesized by simply changing the alkylating agent. This is particularly valuable in drug discovery for creating analogues of peptides with improved stability or potency[4].

| Target Amino Acid | Alkylating Agent (R-X) | Resulting Side Chain (-R) |

| Alanine | Methyl iodide (CH₃I) | -CH₃ |

| Phenylalanine | Benzyl bromide (BnBr) | -CH₂Ph |

| Aspartic Acid | Ethyl bromoacetate | -CH₂CO₂Et |

| Methionine | 2-(Methylthio)ethyl chloride | -CH₂CH₂SCH₃ |

| Homophenylalanine | 2-Phenylethyl bromide | -CH₂CH₂Ph |

Applications in Heterocyclic and Medicinal Chemistry

While amino acid synthesis is its flagship application, the functional handles on Cbz-aminomalonate also make it a valuable precursor for building heterocyclic rings, which are core structures in many pharmaceuticals[5][6].

Synthesis of Quinolone and Pyridinone Scaffolds

Derivatives of diethyl malonate are used in condensation reactions to form various heterocyclic systems. For example, related enamino malonates (formed from diethyl malonate) are known to be key intermediates in the Gould-Jacobs reaction for synthesizing quinolones[7]. Cbz-aminomalonate can participate in similar cyclization strategies. Condensation with appropriate precursors can lead to the formation of substituted pyridinones or other nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry[8].

Radiolabeling for PET Imaging

The malonic ester framework is amenable to late-stage functionalization, making it a candidate for introducing radioisotopes. For instance, methodologies have been developed for the synthesis of [¹¹C]diethyl malonate using [¹¹C]carbon monoxide[9]. This suggests that Cbz-aminomalonate could be adapted for the synthesis of ¹¹C-labeled amino acids, which are critical tools for in vivo molecular imaging with Positron Emission Tomography (PET) to study metabolic processes and disease states.

Caption: Key deprotection and transformation pathways for Cbz-aminomalonate derivatives.

Experimental Protocol: Cbz-Group Deprotection via Hydrogenolysis

This protocol describes the selective removal of the Cbz protecting group, a common step when the ester functionalities are needed for further transformations.

-

Dissolve the Cbz-protected alkylated malonate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas (H₂).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity allows researchers and drug development professionals to synthesize a vast array of custom α-amino acids with high predictability and efficiency[5][10]. Its utility extends to the creation of complex heterocyclic systems and offers potential in specialized fields like radiochemistry. Understanding the principles behind its reactivity—deprotonation, nucleophilic attack, and deprotection/decarboxylation—empowers scientists to rationally design and execute syntheses of novel molecules with significant biological and therapeutic potential.

References

-

MySkinRecipes. Diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Available from: [Link]

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Preparation of the N-Cbz α-aminomethylenebisphosphonate 14. Available from: [Link]

-

Filo. Give the synthesis of the following from diethyl malonate:(a) Glycine (d). Available from: [Link]

-

PrepChem.com. Synthesis of diethyl 2-(N-benzyloxycarbonylamino)malonate. Available from: [Link]

-

Quora. How amino acid synthesis from diethyl malonate?. Available from: [Link]

-

ResearchGate. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

-

Semantic Scholar. Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study. Available from: [Link]

-

Filo. Discuss synthèlic applications of diethyl malonate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Available from: [Link]

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available from: [Link]

-

NIH National Library of Medicine. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Available from: [Link]

-

Filo. Discuss synthesis of glycine and barbituric acids from diethyl malonate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Diethyl Malonate in Pharmaceutical Synthesis. Available from: [Link]

-

Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

-

ResearchGate. Rh-Mediated synthesis of: a [¹¹C]diethyl malonate; b an agonist of.... Available from: [Link]

-

ResearchGate. Synthesis of 2‐AW via alkylation of diethyl acetamidomalonate. Available from: [Link]

-

ChemSrc. Diethyl 2-[{[(benzyloxy)carbonyl]amino}-(3-chlorophenyl)methyl]malonate. Available from: [Link]

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

-

Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. Available from: [Link]

-

YouTube. Synthetic applications of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. Available from: [Link]

-

NIH National Library of Medicine. Biomimetic Synthesis of Cbz-(S)-Dolaphenine. Available from: [Link]

-

Taylor & Francis. Diethyl malonate – Knowledge and References. Available from: [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

-

NIH National Library of Medicine. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Available from: [Link]

-

Frontiers. Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift. Available from: [Link]

-

CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Available from: [Link]

Sources

- 1. Diethyl 2-(((benzyloxy)carbonyl)amino)malonate [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Diethyl 2-(benzyloxycarbonylamino)malonate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Diethyl 2-(benzyloxycarbonylamino)malonate, a pivotal reagent in the nuanced field of synthetic organic chemistry. Primarily leveraged as a protected glycine equivalent, its strategic importance in the synthesis of non-canonical amino acids and complex peptide structures is paramount.[1] This document elucidates the fundamental physicochemical properties, detailed synthesis protocols, and critical applications of this compound, offering field-proven insights for professionals in drug discovery and development.

Core Compound Identification and Properties

At the heart of its utility, this compound, often abbreviated as Cbz-aminomalonate diethyl ester, is a chemically stable and versatile building block. Its core attributes are summarized below.

| Property | Value | Source |

| CAS Number | 3005-66-1 | [2] |

| Molecular Formula | C₁₅H₁₉NO₆ | [2] |

| Molecular Weight | 309.31 g/mol | [2] |

| IUPAC Name | diethyl 2-[(benzyloxy)carbonylamino]propanedioate | [2] |

| Synonyms | Diethyl 2-(((benzyloxy)carbonyl)amino)malonate, Cbz-DL-Gly(CO2Et)-OEt | [2] |

| Appearance | White crystalline powder (typical) | General knowledge |

| Melting Point | 36.5-37°C | [3] |

Synthesis Pathway: From Malonic Ester to Protected Amino Acid Precursor

The synthesis of this compound is a multi-step process that hinges on the initial functionalization of diethyl malonate. The causality behind this pathway lies in the acidic nature of the α-carbon on diethyl malonate, which facilitates the introduction of a nitrogen-containing group. This is followed by the strategic protection of the newly introduced amino group to enable selective downstream reactions.

Conceptual Synthesis Workflow

The overall transformation can be visualized as a three-stage process: nitrosation of the active methylene group, reduction to an amine, and finally, protection of the amine. This workflow is designed to sequentially install the required functionalities while minimizing side reactions.

Sources

An In-depth Technical Guide to Diethyl 2-(benzyloxycarbonylamino)malonate: Structure, Synthesis, and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

Diethyl 2-(benzyloxycarbonylamino)malonate is a pivotal intermediate in the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its significance lies in its role as a protected glycine equivalent, enabling the controlled and strategic introduction of a glycine moiety into complex molecular architectures. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the two ethyl ester functionalities provides a unique combination of stability and reactivity, making it an invaluable tool for the synthesis of α-amino acids, peptides, and other biologically active compounds.[1] This guide offers a comprehensive overview of its structure, a detailed protocol for its synthesis, and a thorough analysis of its spectral characteristics, providing researchers with the foundational knowledge required for its effective utilization.

Chemical Structure and Physicochemical Properties

The structural and physical properties of this compound are summarized below. These characteristics are fundamental to its handling, reactivity, and analytical identification.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(phenylmethoxycarbonylamino)propanedioate | [2] |

| Synonyms | Diethyl N-(benzyloxycarbonyl)aminomalonate, Cbz-aminomalonic acid diethyl ester | [2] |

| Molecular Formula | C₁₅H₁₉NO₆ | [2] |

| Molecular Weight | 309.31 g/mol | [2] |

| CAS Number | 3005-66-1 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 32-37 °C | [3] |

| Boiling Point | 201-207 °C at 5-6 Torr |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-protection of diethyl aminomalonate hydrochloride using benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] This reaction is a standard procedure for introducing the Cbz protecting group onto a primary amine.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Diethyl aminomalonate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl aminomalonate hydrochloride (1.0 eq) in a biphasic solvent system of dichloromethane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (2.5 eq) portion-wise. The base neutralizes the hydrochloride salt and the HCl that will be generated during the reaction.[4]

-

Addition of Benzyl Chloroformate: While vigorously stirring the biphasic mixture at 0 °C, add benzyl chloroformate (1.1 eq) dropwise. The use of a biphasic system and vigorous stirring facilitates the reaction at the interface of the two layers.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Aqueous Wash: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and finally with brine. These washes remove any unreacted starting materials, base, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound as a white solid.

Caption: Experimental workflow for the synthesis and purification.

Spectral Data Analysis (Predicted)

As of the latest literature search, publicly available, experimentally verified spectral data for this compound is limited. Therefore, the following analysis is a prediction based on the known chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | Typical chemical shift for methyl protons of an ethyl ester, split by the adjacent methylene group. |

| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ | Methylene protons of the ethyl esters, deshielded by the adjacent oxygen and split by the methyl group. |

| ~5.15 | Singlet | 2H | Ph-CH₂ -O- | Methylene protons of the benzyl group, appearing as a singlet as there are no adjacent protons. |

| ~5.40 | Doublet | 1H | -NH-CH -(COOEt)₂ | Methine proton, deshielded by the adjacent nitrogen and two carbonyl groups, split by the NH proton. |

| ~5.80 | Broad Singlet | 1H | -NH - | Amide proton, often appears as a broad singlet. Its chemical shift can be variable and it may exchange with D₂O. |

| ~7.35 | Multiplet | 5H | Ar-H | Aromatic protons of the benzyl group, typically appearing as a complex multiplet.[5] |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~14.0 | -O-CH₂-CH₃ | Methyl carbons of the ethyl esters.[5] |

| ~58.0 | -NH-CH -(COOEt)₂ | The α-carbon, significantly deshielded by the nitrogen and two carbonyl groups. |

| ~62.0 | -O-CH₂ -CH₃ | Methylene carbons of the ethyl esters.[5] |

| ~67.0 | Ph-CH₂ -O- | Methylene carbon of the benzyl group. |

| ~128.0 - 129.0 | Ar-C | Aromatic carbons of the benzyl group.[5] |

| ~136.0 | Ar-C (quaternary) | The ipso-carbon of the benzyl group attached to the CH₂. |

| ~156.0 | -NH-C =O | Carbonyl carbon of the carbamate. |

| ~167.0 | -CH-(C =O)₂ | Carbonyl carbons of the diethyl malonate esters.[6] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3030 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1740-1760 | C=O stretch | Ester carbonyl |

| ~1700-1720 | C=O stretch | Carbamate carbonyl |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Ester and carbamate |

Mass Spectrometry (Predicted)

In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ at m/z = 309 would be expected. Key fragmentation patterns would likely involve:

-

Loss of an ethoxy group (-OCH₂CH₃): [M - 45]⁺, leading to a fragment at m/z = 264.

-

Loss of a carboxyl group (-COOCH₂CH₃): [M - 73]⁺, resulting in a fragment at m/z = 236.

-

Cleavage of the benzyl group: A prominent peak at m/z = 91, corresponding to the tropylium cation [C₇H₇]⁺.[5]

-

Loss of the benzyloxycarbonyl group: [M - 135]⁺, giving a fragment at m/z = 174.

-

McLafferty rearrangement: Possible fragmentation of the ester groups.

Applications in Research and Development

This compound is a cornerstone reagent in the synthesis of non-proteinogenic α-amino acids. The malonic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield a variety of substituted amino acids. The Cbz group provides robust protection of the amine functionality throughout these transformations and can be readily removed by catalytic hydrogenation.[4][7] This versatility makes it a critical component in the development of novel therapeutics, including peptide-based drugs and enzyme inhibitors.

Safety and Handling

As there is no specific safety data sheet for this compound, precautions should be based on those for structurally related compounds, such as diethyl malonate.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

It is imperative to consult the Safety Data Sheet (SDS) for diethyl malonate and to handle this compound with the appropriate caution due to the lack of specific toxicological data.[11]

References

-

PrepChem. (n.d.). Synthesis of diethyl 2-(N-benzyloxycarbonylamino)malonate. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Multichem. (n.d.). Diethyl malonate. Retrieved from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

- Khan, K. M., et al. (2003).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]

-

New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of diethyl aminomalonate hydrochloride.

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Sciencemadness.org. (2010). Preparation of Diethyl Malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis of diethyl malonate in situ. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. Retrieved from [Link]

Sources

- 1. multichemindia.com [multichemindia.com]

- 2. This compound | C15H19NO6 | CID 259787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. carlroth.com [carlroth.com]

- 9. isotope.com [isotope.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of Diethyl 2-(benzyloxycarbonylamino)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(benzyloxycarbonylamino)malonate is a pivotal intermediate in modern organic synthesis, particularly valued in the pharmaceutical and biotechnology sectors. Its unique structural features, combining a malonic ester core with an N-benzyloxycarbonyl (Cbz) protected amino group, render it an exceptionally versatile building block for the synthesis of a wide array of complex molecules, most notably α-amino acids and their derivatives.[1] The presence of the Cbz group provides robust protection for the amino functionality, allowing for selective transformations at other parts of the molecule, while the malonic ester moiety offers a reactive site for carbon-carbon bond formation.[1] This guide provides a comprehensive overview of the safety, handling, and core applications of this compound, designed to equip researchers and drug development professionals with the technical knowledge required for its safe and effective utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | [2] |

| Molar Mass | 309.31 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from properties |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 201-207 °C (at 5-6 Torr) | [3] |

| Density | ~1.201 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in most organic solvents such as ethanol, ether, chloroform, and benzene. Slightly soluble in water. | Inferred from structure and related compounds |

Safety and Handling

Hazard Identification and Precautionary Measures

Based on the GHS classifications of closely related compounds, this compound should be handled as a substance that may cause serious eye irritation and is a combustible liquid.[4]

Precautionary Statements:

-

Prevention:

-

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Get medical attention.[5]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[5]

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dusts or aerosols are generated, a particle filter respirator is recommended.[5]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[4]

-

Conditions to Avoid: Incompatible products, heat, sparks, and open flames.[5]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing and reducing agents.[5]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

Core Applications in Synthesis

The primary utility of this compound lies in its application as a protected glycine equivalent for the synthesis of various α-amino acids. The general synthetic strategy involves three key steps: alkylation, hydrolysis, and decarboxylation.

Caption: General workflow for α-amino acid synthesis.

Experimental Protocol: Synthesis of Phenylalanine

This protocol provides a representative example of how this compound can be utilized to synthesize the amino acid phenylalanine. The causality behind the choice of reagents and conditions is explained at each step.

Step 1: Alkylation

-

Objective: To introduce the benzyl side chain onto the α-carbon of the malonate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. The ethoxide serves as a strong base to deprotonate the acidic α-hydrogen of the malonate, forming a nucleophilic enolate.

-

To the sodium ethoxide solution, add this compound dropwise.

-

Following the addition of the malonate, add benzyl chloride dropwise over a period of 2-3 hours. The enolate attacks the benzyl chloride in an SN2 reaction to form the C-C bond.[8]

-

Reflux the reaction mixture until it is neutral to moist litmus paper, indicating the completion of the reaction.[8]

-

Remove the ethanol by distillation. Add water to the residue and separate the organic layer. The product, diethyl 2-benzyl-2-(benzyloxycarbonylamino)malonate, can be purified by vacuum distillation.

-

Step 2: Hydrolysis and Decarboxylation

-

Objective: To hydrolyze the ester and amide groups and subsequently decarboxylate to yield the final amino acid.

-

Procedure:

-

The purified alkylated malonate is heated with a strong acid, such as hydrochloric acid. This serves multiple purposes: it hydrolyzes the two ester groups to carboxylic acids and cleaves the Cbz protecting group.

-

The resulting intermediate, a substituted malonic acid with a free amino group, is unstable upon heating. The β-dicarboxylic acid readily undergoes decarboxylation, losing CO₂, to form phenylalanine.[8]

-

The crude phenylalanine can then be purified by recrystallization.

-

Role in Drug Development

Diethyl malonate and its derivatives are foundational building blocks in the synthesis of a wide range of pharmaceuticals.[9] Their ability to participate in C-C bond formation makes them indispensable for constructing the carbon skeletons of many active pharmaceutical ingredients (APIs).[10] For instance, malonic esters are key precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[10] The synthesis of the drug Risdiplam, used to treat spinal muscular atrophy, also involves intermediates derived from diethyl malonate.[11]

The use of this compound specifically allows for the introduction of amino acid moieties into drug candidates, which can be crucial for their biological activity and pharmacokinetic properties. The Cbz protecting group is particularly advantageous due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis, which is a mild and selective deprotection method.

Caption: Role as a building block in drug synthesis.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in academic research and industrial drug development. Its safe and effective use hinges on a solid understanding of its chemical properties, potential hazards, and reactivity. By adhering to the safety protocols outlined in this guide and leveraging its synthetic versatility, researchers can confidently employ this compound to construct complex molecular architectures and advance the frontiers of medicinal chemistry.

References

-

Organic Syntheses Procedure. dl-PHENYLALANINE. Available at: [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate MSDS# 14274 Section 1. Available at: [Link]

- Shirvani, G., Saemian, N., & Javaheri, M. (2011). Convenient method for synthesis of a carbon-14 analogue of DL-Phenyl alanine. Journal of the Iranian Chemical Research, 4(1), 1-6.

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Quora. How amino acid synthesis from diethyl malonate?. Available at: [Link]

-

Organic Syntheses Procedure. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available at: [Link]

-

Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

Angene Chemical. Safety Data Sheet - Diethyl Diethylmalonate. Available at: [Link]

-

KISHIDA CHEMICAL CO., LTD. Diethyl malonate,2390E-2,2025/06/13 - Safety Data Sheet. Available at: [Link]

-

ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]

- Google Patents. CN1709861A - Method for preparing L-glutamic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. Available at: [Link]

-

Quora. How to prepare amino acid from diethyl malonate. Available at: [Link]

-

ResearchGate. A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde. Available at: [Link]

-

PrepChem.com. Synthesis of diethyl 2-(N-benzyloxycarbonylamino)malonate. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Organic Syntheses Procedure. diethyl aminomalonate hydrochloride. Available at: [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

-

RSC Publishing. The synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from 11C-labelled malonic esters. Available at: [Link]

-

Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

-

MySkinRecipes. Diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Available at: [Link]

-

Organic Syntheses Procedure. Malonic acid, benzoyl-, diethyl ester. Available at: [Link]

-

SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available at: [Link]

-

Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]

Sources

- 1. Diethyl 2-(((benzyloxy)carbonyl)amino)malonate [myskinrecipes.com]

- 2. This compound | C15H19NO6 | CID 259787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. aksci.com [aksci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Diethyl 2-(benzyloxycarbonylamino)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(benzyloxycarbonylamino)malonate is a pivotal intermediate in synthetic organic chemistry, particularly in the synthesis of amino acids and their derivatives, which are fundamental building blocks for many pharmaceutical compounds. The efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of such intermediates. Among these, solubility and stability are paramount. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering insights into its behavior in various solvent systems and under different stress conditions. Understanding these characteristics is crucial for process optimization, formulation development, and ensuring the integrity of synthetic pathways.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | |

| Molar Mass | 309.31 g/mol | |

| Melting Point | 32-33 °C | |

| Boiling Point | 201-207 °C (at 5-6 Torr) |

Part 1: Solubility Profile

Predicted Solubility

Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can provide valuable estimations of solubility.[1][2][3][4][5][6][7][8] These models correlate a compound's structural features with its physicochemical properties. Based on the structure of this compound, a predicted solubility profile is presented below. It is important to note that these are in silico predictions and should be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The presence of a large non-polar benzyl group and ethyl esters significantly outweighs the polarity of the carbamate and ester carbonyls, leading to poor aqueous solubility. |

| Methanol | High | As a polar protic solvent, methanol can engage in hydrogen bonding with the carbonyl oxygens and the N-H group of the carbamate, while also solvating the ethyl ester groups. |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule. |

| Acetone | High | A polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the N-H group and effectively solvate the polar functionalities. |

| Ethyl Acetate | High | The ester functionality of the solvent is compatible with the diethyl ester groups of the solute, and its moderate polarity can accommodate the entire molecule. |

| Dichloromethane | High | A polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. |

| Toluene | Moderate | As a non-polar aromatic solvent, toluene can interact favorably with the benzyl group, but may be less effective at solvating the polar ester and carbamate moieties. |

| Hexane | Low | A non-polar aliphatic solvent that will poorly solvate the polar functional groups of the molecule. |

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. Both kinetic and thermodynamic solubility assays are valuable tools in a research and development setting.[9][10][11][12][13]

Kinetic Solubility Assay Workflow

Caption: Workflow for a kinetic solubility assay using nephelometry.

Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm PTFE) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the given solvent at the specified temperature.

Part 2: Stability Profile

Understanding the stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could impact the purity of subsequent synthetic steps. Forced degradation studies are employed to accelerate the degradation process and elucidate the intrinsic stability of the molecule.[14][15][16][17][18][19][20][21]

Predicted Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation:

-

Ester groups: Prone to hydrolysis under both acidic and basic conditions.

-

Carbamate group: Generally more stable than esters, but can undergo hydrolysis under more forcing conditions.[14][15][22][23][24]

-

Benzyloxycarbonyl (Cbz) group: Susceptible to hydrogenolysis.

-

Activated methylene group: The proton on the carbon between the two ester carbonyls is acidic, which can influence reactivity.

Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Hydrolytic Stability

-

Acidic Conditions: Under acidic conditions, the ester groups are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid and ethanol. The carbamate bond is generally more stable to acid hydrolysis than the ester linkages.

-

Basic Conditions: In the presence of a base, the ester groups will readily hydrolyze. Carbamates are also susceptible to basic hydrolysis, which would cleave the benzyloxycarbonyl protecting group.[23] The reaction of a related compound, diethyl 2-(perfluorophenyl)malonate, under basic conditions resulted in decomposition, suggesting that the malonate moiety might be unstable under these conditions.[12][25][26]

Oxidative Stability

The molecule does not contain functional groups that are highly susceptible to oxidation under standard conditions (e.g., using hydrogen peroxide). However, the benzylic position is a potential site for oxidation under more aggressive conditions. N-protected amino esters can undergo oxidative degradation, but specific pathways for this compound are not well-documented.[27][28][29][30]

Photostability

The benzyloxycarbonyl group can be sensitive to UV light, which may lead to cleavage of the protecting group.[31] Photodegradation studies are necessary to determine the extent of this lability and to establish appropriate light-protection measures during storage and handling.

Thermal Stability

At elevated temperatures, thermal decomposition can occur. For malonate esters, decarboxylation is a potential degradation pathway, especially if hydrolysis to the dicarboxylic acid occurs first.[31] The melting point of 32-33 °C suggests that the compound is a solid at room temperature and should be stored in a temperature-controlled environment to prevent melting and potential degradation.

Experimental Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water mixtures).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolysis: Expose the sample solution to UV and visible light in a photostability chamber.

-

Thermal Stress: Expose the solid compound to dry heat at an elevated temperature (e.g., 70 °C).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize if necessary.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the assay of the parent compound and the formation of degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to account for all degradation products.[19]

-

Identification of Degradants: For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.[32][33][34][35]

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its effective use in pharmaceutical research and development. This guide has provided a framework for predicting and experimentally determining these critical properties. While in silico predictions offer valuable initial insights, they must be substantiated by robust experimental data. The detailed protocols for solubility determination and forced degradation studies outlined herein provide a systematic approach to generating this crucial information. By characterizing the solubility profile and potential degradation pathways, researchers can optimize reaction conditions, develop stable formulations, and ensure the quality and purity of their synthetic intermediates and final products.

References

-

Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. Retrieved from [Link]

-

Various Authors. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Concept of solubility prediction in organic solvents by machine learning. ResearchGate. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Various Authors. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Pharma Devils. (n.d.). SOP-for-Forced-Degradation-Study. Retrieved from [Link]

-

Veeprho. (2020). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. Retrieved from [Link]

-

Various Authors. (2025). QSAR-based solubility model for drug-like compounds. ResearchGate. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Retrieved from [Link]

-

Sathish, H. A., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

McDonagh, J. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Veeprho. (2020). Overview of Degradation Products. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Tayyebi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]

-

Kappe, C. O., & Stadler, A. (2005). Malonates in Cyclocondensation Reactions. Molecules. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Various Authors. (n.d.). Amino Protecting Groups Stability. Academia.edu. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Various Authors. (2025). Synthesis of diethyl malonate in situ. ResearchGate. Retrieved from [Link]

-

Fang, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Various Authors. (2025). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. Retrieved from [Link]

-

Fang, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Tetrahedron: Asymmetry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Diethyl 2-(((benzyloxy)carbonyl)amino)malonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

van der Welle, A., et al. (2024). N-terminal cysteine acetylation and oxidation patterns may define protein stability. Nature Communications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR-based solubility model for drug-like compounds. | Merck [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. tandfonline.com [tandfonline.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmadevils.com [pharmadevils.com]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. pharmadekho.com [pharmadekho.com]

- 19. onyxipca.com [onyxipca.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biopharminternational.com [biopharminternational.com]

- 22. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. (PDF) Amino Protecting Groups Stability [academia.edu]

- 26. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. An amine protecting group deprotectable under nearly neutral oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 30. N-terminal cysteine acetylation and oxidation patterns may define protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. fda.gov [fda.gov]

- 33. fda.gov [fda.gov]

- 34. veeprho.com [veeprho.com]

- 35. uspnf.com [uspnf.com]

A Senior Application Scientist's Guide to Diethyl 2-(benzyloxycarbonylamino)malonate in Advanced Peptide Chemistry

Abstract

The rational design of novel peptide-based therapeutics frequently necessitates the incorporation of non-proteinogenic, or unnatural, amino acids to enhance potency, stability, and pharmacokinetic profiles. Diethyl 2-(benzyloxycarbonylamino)malonate stands as a cornerstone reagent in this pursuit, serving as a versatile and highly efficient glycine precursor. This technical guide provides an in-depth exploration of its core chemistry, validated experimental protocols, and mechanistic underpinnings. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful synthetic tool for creating custom amino acid building blocks.

Introduction: The Strategic Value of a Protected Glycine Equivalent

In the landscape of peptide and protein engineering, the ability to move beyond the canonical 20 amino acids is a critical enabler of innovation. The introduction of unnatural side chains, constrained geometries, and novel functional groups can profoundly alter a peptide's biological activity. The synthesis of these custom amino acids, however, requires robust and predictable chemical strategies.

The amidomalonate synthesis, a powerful variation of the classical malonic ester synthesis, provides a reliable pathway to racemic α-amino acids[1][2]. At the heart of this method lies this compound, a reagent ingeniously designed for this purpose. It can be conceptualized as a glycine molecule where:

-

The α-carbon is activated for alkylation by two electron-withdrawing ethyl ester groups.

-

The α-amino group is temporarily masked with a benzyloxycarbonyl (Cbz or Z) protecting group, which is stable to the basic conditions required for alkylation but can be removed cleanly under reductive conditions[3].

This dual-functionality makes it an ideal starting point for introducing a vast array of side chains (R-groups) through simple alkylation chemistry, as we will explore in detail.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | diethyl 2-(phenylmethoxycarbonylamino)propanedioate | [4] |

| Molecular Formula | C₁₅H₁₉NO₆ | [4] |

| Molecular Weight | 309.31 g/mol | [4] |

| Appearance | White to off-white solid | Vendor Data |

| CAS Number | 3005-66-1 | [4] |

| pKa of α-Hydrogen | ~13 (similar to diethyl malonate) |

Core Chemistry: The Amidomalonate Synthesis Pathway

The utility of this compound is rooted in the high acidity of its α-hydrogen, which is positioned between two carbonyl groups. This allows for easy deprotonation to form a stabilized enolate, a potent carbon nucleophile. The entire synthetic sequence can be dissected into three primary stages: Enolate Formation , Alkylation , and Hydrolysis/Decarboxylation with Deprotection .

Caption: Overall workflow for α-amino acid synthesis.

Mechanistic Deep Dive

The reaction proceeds through a well-understood mechanism. The choice of a moderately strong base like sodium ethoxide (NaOEt) is critical; it is sufficiently strong to quantitatively deprotonate the malonate (pKa ≈ 13) but not so harsh that it would promote unwanted side reactions like ester hydrolysis at low temperatures[5].

The resulting enolate attacks the electrophilic carbon of an alkyl halide in a classic SN2 reaction, forming a new carbon-carbon bond[1]. This step is most efficient with primary and secondary alkyl halides. The final stage involves acidic hydrolysis, where hot aqueous acid (like 6M HCl) converts the two ethyl ester groups into carboxylic acids. The resulting intermediate, a substituted malonic acid, is thermally unstable and readily loses CO₂ (decarboxylation) to yield the Cbz-protected amino acid[6]. The robust Cbz group is then selectively removed, typically via catalytic hydrogenation, to reveal the final α-amino acid[7].

Caption: Core reaction mechanism of the amidomalonate synthesis.

Field-Validated Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a novel α-amino acid using an alkyl halide as the side-chain precursor.

Objective: To synthesize a racemic α-amino acid from this compound.

Stage 1: Enolate Generation and Alkylation

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum.

-

Base Preparation: In the reaction flask, dissolve sodium metal (1.05 eq.) in anhydrous ethanol (approx. 20 mL per gram of sodium) with vigorous stirring.

-

Causality: This in situ formation of sodium ethoxide ensures the base is fresh and anhydrous. Water would quench the base and hydrolyze the esters. The reaction is exothermic and produces hydrogen gas; proper venting is essential.

-

-

Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise via syringe. Stir for 30-60 minutes at room temperature.

-

Insight: A thick white precipitate of the sodium enolate salt may form. This is normal and indicates successful deprotonation[8]. Adding the malonate solution slowly prevents a rapid exotherm.

-

-

Alkylation: Add the alkyl halide (R-X, 1.1 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system) until the starting malonate is consumed (typically 4-16 hours).

-

Expertise: The reaction time is highly dependent on the reactivity of the alkyl halide. Primary halides react faster than secondary ones.

-

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alkylated product. Purification by column chromatography may be necessary.

Stage 2: Hydrolysis, Decarboxylation, and Deprotection

-

Hydrolysis & Decarboxylation: Combine the crude alkylated malonate from Stage 1 with 6M aqueous HCl (a significant excess, e.g., 10-20 mL per gram of substrate). Heat the mixture to reflux for 8-12 hours.

-

Isolation: Cool the solution. The Cbz-protected amino acid may precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Concentrate the combined organic layers to yield the Cbz-protected amino acid.

-

Cbz-Deprotection (Catalytic Hydrogenation):

-

Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol %).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Insight: The reaction is typically complete within 2-24 hours. Monitor by TLC for the disappearance of the UV-active Cbz-containing starting material.

-

-

Final Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with the solvent. Concentrate the filtrate under reduced pressure to yield the final, crude α-amino acid. Recrystallization or ion-exchange chromatography may be used for final purification.

Conclusion and Outlook

This compound is more than a mere reagent; it is a strategic platform for the synthesis of novel molecular entities. Its predictable reactivity, based on the foundational principles of malonic ester chemistry, provides a reliable and scalable route to a diverse library of custom α-amino acids. By understanding the causality behind each procedural step—from the necessity of anhydrous conditions for enolate formation to the dual role of hot acid in hydrolysis and decarboxylation—researchers can confidently adapt and troubleshoot this synthesis to meet the specific demands of their drug discovery and peptide science programs. This mastery enables the precise molecular engineering required to advance the next generation of peptide-based therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 259787, this compound. PubChem. [Link]

-

Jung, M. E., Shishido, K., & Davis, L. H. (1981). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. The Journal of Organic Chemistry. UCLA – Chemistry and Biochemistry. [Link]

-

LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Various Authors. (2017). How to prepare amino acid from diethyl malonate. Quora. [Link]

-

Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Zambito, A. J., & Howe, E. E. Diethyl aminomalonate hydrochloride. Organic Syntheses Procedure. [Link]

- Google Patents. (CN1237571A).

-

ResearchGate. (2015). Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of diethyl 2-[(N-formylglycyl)amino]malonate. PrepChem.com. [Link]

-

Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

-

LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (2023). Decarboxylation. Organic-Chemistry.org. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. ucalgary.ca. [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness.org Forum. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. This compound | C15H19NO6 | CID 259787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Decarboxylation [organic-chemistry.org]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. sciencemadness.org [sciencemadness.org]

A Cornerstone of Peptide Science: A Technical Guide to Diethyl 2-(Benzyloxycarbonylamino)malonate for Advanced Amino Acid Synthesis

Abstract

In the landscape of modern drug discovery and peptide engineering, the synthesis of non-canonical amino acids is a critical enabling technology. These unique building blocks are instrumental in modulating the pharmacological properties of peptide-based therapeutics, including their potency, stability, and selectivity. This technical guide provides an in-depth exploration of diethyl 2-(benzyloxycarbonylamino)malonate, a pivotal precursor for the synthesis of a diverse array of α-amino acids. We will dissect the strategic advantages of this reagent, grounded in the principles of malonic ester synthesis, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route for the creation of novel molecular entities.

Introduction: The Strategic Value of a Protected Glycine Equivalent

The journey to construct complex peptides and peptidomimetics often begins with the synthesis of their constituent amino acids. While the twenty proteinogenic amino acids are readily available, the demand for structurally diverse, non-standard amino acids has grown exponentially.[1][2] this compound serves as a highly effective and versatile starting material for this purpose.[3] At its core, this molecule can be conceptualized as a protected glycine equivalent, with the α-carbon primed for functionalization.

The strategic advantages of employing this compound are threefold:

-

Activated Methylene Group: The protons on the α-carbon, flanked by two electron-withdrawing ester groups, exhibit significant acidity (pKa ≈ 13 in DMSO for diethyl malonate), facilitating straightforward deprotonation to form a stable enolate.[4] This nucleophilic enolate is poised for reaction with a wide range of electrophiles.

-

Robust Amino Protection: The amino group is masked as a benzyloxycarbonyl (Cbz or Z) carbamate.[5][] The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational innovation in controlled peptide synthesis.[7] It is stable to a variety of reaction conditions but can be removed reliably under specific, mild conditions, ensuring orthogonality with other protecting groups.[5][8]

-

Facile Conversion to the Amino Acid: The malonic ester framework allows for a classic and efficient transformation involving hydrolysis and decarboxylation to unveil the final α-amino acid structure.[9][10]

This guide will provide a comprehensive overview of the synthesis, properties, and application of this key intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₆ | [11][12] |

| Molar Mass | 309.31 g/mol | [11][12] |

| Appearance | Crystalline solid | [13] |

| Melting Point | 32-37 °C | [11][13] |

| Boiling Point | 201-207 °C (at 5-6 Torr) | [11] |

| Density | ~1.201 g/cm³ (Predicted) | [11] |

| IUPAC Name | diethyl 2-(phenylmethoxycarbonylamino)propanedioate | [12] |

Synthesis of the Precursor

The synthesis of this compound is typically achieved through the reaction of diethyl 2-aminomalonate hydrochloride with benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The base, often an aqueous solution of sodium carbonate, serves to neutralize the hydrochloride salt and the HCl generated during the reaction.[7][8]

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for the Cbz protection of diethyl aminomalonate.

The Core Synthesis of α-Amino Acids: A Three-Stage Workflow

The conversion of this compound to a target α-amino acid is a robust and sequential process. It is analogous to the well-established amidomalonate synthesis.[1][9][14]

Stage 1: Enolate Formation (Deprotonation)

The causality behind this initial step lies in the acidity of the α-proton. The electron-withdrawing effect of the two adjacent carbonyl groups of the malonic ester facilitates its removal by a suitable base. Sodium ethoxide (NaOEt) in absolute ethanol is the base of choice for this transformation. The use of ethoxide as the base prevents transesterification, which could occur with other alkoxides.

Stage 2: α-Alkylation

The enolate generated in situ is a potent nucleophile. It readily participates in an S(_N)2 reaction with an alkyl halide (or other suitable electrophiles, such as epoxides or Michael acceptors) to introduce the desired side chain (R-group).[1][2] The choice of solvent and temperature is critical to ensure efficient reaction and minimize side reactions, such as dialkylation.

Stage 3: Hydrolysis and Decarboxylation

The final stage involves the unmasking of the amino acid. This is typically achieved by refluxing the alkylated product in a strong acid, such as 6M hydrochloric acid.[10] This single step accomplishes three crucial transformations:

-

Hydrolysis of the Diethyl Esters: Both ester groups are hydrolyzed to carboxylic acids.

-

Hydrolysis of the Carbamate (Cbz Deprotection): The Cbz protecting group is cleaved under these acidic conditions.[8]

-

Decarboxylation: The resulting substituted aminomalonic acid is unstable and readily loses carbon dioxide upon heating, yielding the final α-amino acid.[10]

Diagram 2: General Workflow for Amino Acid Synthesis

Caption: The three-stage process for synthesizing α-amino acids.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the synthesis of a generic α-amino acid. Researchers should optimize conditions based on the specific reactivity of the chosen alkyl halide.

Protocol 1: General Procedure for the Synthesis of Racemic α-Amino Acids

Part A: Alkylation of this compound

-

Base Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 equivalents) in absolute ethanol.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide (R-X) (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-